molecular formula C12H15ClN2O4S B407731 1-(4-Chloro-3-nitrobenzenesulfonyl)-3-methylpiperidine CAS No. 415701-07-4

1-(4-Chloro-3-nitrobenzenesulfonyl)-3-methylpiperidine

Cat. No.: B407731
CAS No.: 415701-07-4
M. Wt: 318.78g/mol
InChI Key: ZLRMJDWDDCKZRY-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-nitrobenzenesulfonyl)-3-methylpiperidine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a piperidine ring substituted with a 4-chloro-3-nitrobenzenesulfonyl group and a methyl group, making it a subject of interest in organic chemistry and pharmaceutical research.

Mechanism of Action

Target of Action

The primary target of 1-(4-Chloro-3-nitrobenzenesulfonyl)-3-methylpiperidine is the Mitogen-Activated Protein Kinase (MAPK) and NF-κB pathways . These pathways play a crucial role in cellular processes such as growth, differentiation, and stress response.

Mode of Action

The compound interacts with its targets by blocking the MAPK and NF-κB pathways . This blocking action inhibits the activation of these pathways, leading to changes in cellular processes controlled by these pathways.

Biochemical Pathways

The MAPK and NF-κB pathways are key biochemical pathways affected by this compound . The downstream effects of blocking these pathways include the inhibition of tumor growth and angiogenesis .

Pharmacokinetics

It’s known that the compound can be easily delivered into the skin based on its affinity with stratum corneum (sc) ceramides . This suggests that the compound has good bioavailability when applied topically.

Result of Action

The molecular and cellular effects of the compound’s action include the reduction of scaling, erythema, and barrier dysfunction in psoriasis-like conditions . It also restrains the recruitment of neutrophils and attenuates the levels of cytokines, including TNF-α, IL-1β, IL-6, and IL-17 in psoriasiform skin .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the permeability of the skin, which can be affected by factors such as humidity and temperature, can influence the compound’s action. In the case of psoriasis-like conditions, the compound’s efficacy was increased by 3-fold when the skin’s permeability was increased by an intervention .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-3-nitrobenzenesulfonyl)-3-methylpiperidine typically involves the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with 3-methylpiperidine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-3-nitrobenzenesulfonyl)-3-methylpiperidine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation, particularly at the piperidine ring or the methyl group.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Reduction Reactions: Reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents such as sodium borohydride.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

    Substitution Reactions: Products include substituted piperidine derivatives.

    Reduction Reactions: Products include 1-(4-chloro-3-aminobenzenesulfonyl)-3-methylpiperidine.

    Oxidation Reactions: Products vary depending on the site of oxidation but may include ketones or carboxylic acids.

Scientific Research Applications

1-(4-Chloro-3-nitrobenzenesulfonyl)-3-methylpiperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its combination of a nitro group, a sulfonyl chloride group, and a methyl group makes it a versatile compound for various research applications.

Properties

IUPAC Name

1-(4-chloro-3-nitrophenyl)sulfonyl-3-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O4S/c1-9-3-2-6-14(8-9)20(18,19)10-4-5-11(13)12(7-10)15(16)17/h4-5,7,9H,2-3,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLRMJDWDDCKZRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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